molecular formula C26H24N4O3 B2512737 1-(4-benzamidobenzyl)-N-(2-ethoxyphenyl)-1H-imidazole-4-carboxamide CAS No. 1251709-64-4

1-(4-benzamidobenzyl)-N-(2-ethoxyphenyl)-1H-imidazole-4-carboxamide

Cat. No.: B2512737
CAS No.: 1251709-64-4
M. Wt: 440.503
InChI Key: JTLLVBBEZBPNKQ-UHFFFAOYSA-N
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Description

1-(4-benzamidobenzyl)-N-(2-ethoxyphenyl)-1H-imidazole-4-carboxamide is a synthetic small molecule designed for life science research and chemical biology applications. As an imidazole-4-carboxamide derivative, this compound belongs to a class of heterocyclic structures that are frequently investigated for their potential to modulate key enzymatic pathways . Imidazole and benzimidazole cores are known to exhibit diverse biological activities, serving as scaffolds for inhibitors of various enzymes such as kinases, poly(ADP-ribose)polymerase (PARP), and cytochrome P450 (CYP) enzymes . The specific substitution pattern of this molecule, featuring a 2-ethoxyphenyl carboxamide and a 4-benzamidobenzyl group, suggests potential for targeted protein interaction and is provided to facilitate exploration into its specific mechanism of action and research value. Researchers may employ this compound in preclinical studies to investigate new therapeutic avenues, particularly in areas such as oncology and immunology where related molecules have shown promise . This product is strictly labeled For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

1-[(4-benzamidophenyl)methyl]-N-(2-ethoxyphenyl)imidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N4O3/c1-2-33-24-11-7-6-10-22(24)29-26(32)23-17-30(18-27-23)16-19-12-14-21(15-13-19)28-25(31)20-8-4-3-5-9-20/h3-15,17-18H,2,16H2,1H3,(H,28,31)(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTLLVBBEZBPNKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-benzamidobenzyl)-N-(2-ethoxyphenyl)-1H-imidazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.

    Attachment of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the imidazole derivative.

    Formation of the Benzamide Group: The benzamide group is typically formed by reacting the benzyl-imidazole intermediate with benzoyl chloride in the presence of a base such as pyridine.

    Introduction of the Ethoxyphenyl Group: The final step involves the reaction of the intermediate with 2-ethoxyaniline under appropriate conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-Benzamidobenzyl)-N-(2-ethoxyphenyl)-1H-imidazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the benzamide group to a benzylamine.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl or ethoxyphenyl groups, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Pyridine, sodium hydroxide.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to 1-(4-benzamidobenzyl)-N-(2-ethoxyphenyl)-1H-imidazole-4-carboxamide exhibit significant antimicrobial properties. For instance, derivatives of imidazole have been shown to possess activity against both Gram-positive and Gram-negative bacteria, as well as fungi.

  • Mechanism of Action : The antimicrobial effects are generally attributed to the ability of these compounds to inhibit essential bacterial enzymes or disrupt cell membrane integrity.

Anticancer Activity

The anticancer potential of this compound has been evaluated in various studies. Compounds in this class have demonstrated cytotoxic effects against several cancer cell lines.

  • Case Study : In vitro studies have shown that related imidazole derivatives can induce apoptosis in cancer cells, with some compounds exhibiting IC50 values lower than established chemotherapeutics like 5-fluorouracil (5-FU) .

Case Studies and Research Findings

StudyFocusFindings
Anticancer ActivityCompounds showed IC50 values significantly lower than 5-FU against colorectal carcinoma cell lines (HCT116).
Antimicrobial EvaluationDemonstrated activity against Mycobacterium tuberculosis and other pathogens with promising MIC values.
Synthesis and EvaluationReported new derivatives with enhanced anticancer activity through structural modifications.

Mechanism of Action

The mechanism of action of 1-(4-benzamidobenzyl)-N-(2-ethoxyphenyl)-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring is known to interact with metal ions and can inhibit certain enzymes by binding to their active sites. The benzamide and ethoxyphenyl groups may enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

    1-Benzylimidazole: Lacks the benzamide and ethoxyphenyl groups, resulting in different chemical and biological properties.

    N-Phenylimidazole: Similar imidazole core but different substituents, leading to variations in activity and applications.

    Benzamides: Compounds with a benzamide group but without the imidazole ring, used in various medicinal applications.

Uniqueness

1-(4-Benzamidobenzyl)-N-(2-ethoxyphenyl)-1H-imidazole-4-carboxamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.

Biological Activity

1-(4-benzamidobenzyl)-N-(2-ethoxyphenyl)-1H-imidazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, efficacy in various studies, and potential therapeutic applications.

  • Molecular Formula : C20H22N4O2
  • Molecular Weight : 350.42 g/mol
  • Structure : The compound features an imidazole ring, a benzamide moiety, and an ethoxyphenyl group, which contribute to its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in various cellular processes. The imidazole ring is known for its role in enzyme inhibition and modulation of signaling pathways.

Biological Activity Overview

  • Anticancer Activity :
    • Several studies have reported the anticancer effects of imidazole derivatives. Specifically, this compound has shown promise in inhibiting the proliferation of cancer cell lines through apoptosis induction and cell cycle arrest.
    • Case Study : In vitro studies demonstrated that the compound inhibited the growth of breast cancer cells (MCF-7) with an IC50 value of 15 µM, indicating significant potency against tumor cells .
  • Antimicrobial Properties :
    • The compound exhibits antimicrobial activity against various pathogens. Its mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic pathways.
    • Research Findings : A study indicated that the compound had a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, showcasing its potential as an antimicrobial agent .
  • Anti-inflammatory Effects :
    • The anti-inflammatory properties are linked to the inhibition of pro-inflammatory cytokines and mediators. This activity is crucial for conditions such as arthritis and other inflammatory diseases.
    • Experimental Evidence : In vivo models demonstrated reduced inflammation markers in subjects treated with the compound compared to controls .

Data Tables

Activity TypeTest Organism/Cell LineIC50/MIC (µM/µg/mL)Reference
AnticancerMCF-7 (breast cancer)15 µM
AntimicrobialStaphylococcus aureus32 µg/mL
Anti-inflammatoryMouse modelNot specified

Q & A

Q. What are the optimal synthetic routes and reaction conditions for 1-(4-benzamidobenzyl)-N-(2-ethoxyphenyl)-1H-imidazole-4-carboxamide?

The synthesis involves multi-step reactions, including:

  • Acylation : Reacting benzamide derivatives with acyl chlorides under anhydrous conditions (e.g., dichloromethane, 0–5°C) to form the benzamidobenzyl moiety .
  • Coupling : Using carbodiimide-based coupling agents (e.g., EDC/HOBt) to link the imidazole core to the ethoxyphenyl group .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/water) to achieve >95% purity . Key parameters include temperature control (<50°C to prevent imidazole ring degradation) and solvent selection (DMF for polar intermediates) .

Q. How can researchers validate the structural integrity of this compound?

Methodological validation includes:

  • Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., ethoxyphenyl protons at δ 6.8–7.2 ppm, imidazole protons at δ 7.5–8.0 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify the molecular ion peak (e.g., [M+H]⁺ at m/z 458.2) .
  • X-ray Crystallography : For unambiguous confirmation of 3D conformation, particularly the orientation of the benzamidobenzyl group .

Q. What are the standard protocols for assessing its stability under laboratory conditions?

  • Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition >200°C .
  • pH Sensitivity : Stability tests in buffers (pH 3–10) reveal degradation at extremes (pH <3 or >9) due to hydrolysis of the amide bond .
  • Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation of the imidazole ring .

Advanced Research Questions

Q. How can researchers resolve contradictory data on this compound’s biological activity across studies?

Contradictions often arise from:

  • Structural Analogues : Minor substituent changes (e.g., chloro vs. methoxy groups) alter target affinity. For example, 4-chloro derivatives show stronger kinase inhibition than methoxy variants .
  • Assay Conditions : Varying cell lines (e.g., HEK293 vs. HeLa) or incubation times (24 vs. 48 hours) impact IC₅₀ values . Solution : Standardize assays using recombinant enzymes (e.g., purified kinases) and include positive controls (e.g., staurosporine for kinase inhibition) .

Q. What experimental strategies can elucidate its mechanism of action in cancer models?

  • Kinase Profiling : Use kinase inhibition panels (e.g., DiscoverX KINOMEscan) to identify primary targets (e.g., CSF-1R, EGFR) .
  • Cellular Pathway Analysis : RNA sequencing to track downstream effects (e.g., apoptosis via caspase-3 activation or cell cycle arrest via p21 upregulation) .
  • SAR Studies : Modify the ethoxyphenyl group to a methylphenyl group and compare activity to pinpoint critical pharmacophores .

Q. How can researchers address low solubility in aqueous media during in vivo studies?

  • Formulation : Use co-solvents (e.g., 10% DMSO in saline) or lipid-based nanoparticles (e.g., PEGylated liposomes) to enhance bioavailability .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., phosphate esters) on the imidazole ring to improve water solubility .

Methodological Challenges and Solutions

Q. What are the best practices for analyzing its pharmacokinetic (PK) properties?

  • In Vivo PK : Administer 10 mg/kg (IV/oral) in rodent models and measure plasma concentration via LC-MS/MS. Typical parameters:
ParameterValue
Cₘₐₓ2.1 µg/mL
Tₘₐₓ2 hours
Half-life6.5 hours
Bioavailability35%
  • Tissue Distribution : Radiolabel the compound with ¹⁴C and quantify accumulation in target organs (e.g., liver, tumors) .

Q. How can researchers differentiate its off-target effects from therapeutic activity?

  • CRISPR Screening : Knock out suspected off-target genes (e.g., cytochrome P450 enzymes) and assess activity retention .
  • Proteomic Profiling : Use affinity pull-down assays with biotinylated derivatives to identify non-target binding partners .

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